N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVAXSWXNEWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Procedure :
- Pyrazine-2-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux (80°C, 12 hours) to yield 3-(pyrazin-2-yl)-1H-pyrazole.
- Mechanism : Base-catalyzed cyclization forms the pyrazole ring, with regioselectivity controlled by substituent electronic effects.
- Yield : 68–75% after recrystallization (ethanol/water).
Alternative Route Using Acetylenic Ketones
Procedure :
- Reaction of pyrazine-2-carbonyl chloride with propiolic acid derivatives forms acetylenic ketones, which undergo cyclization with methylhydrazine.
- Advantage : Improved regioselectivity (>90% 3-substituted pyrazole).
- Yield : 82% (tetrahydrofuran, 0°C, 6 hours).
Functionalization of the Pyrazole Core
The ethylamine linker is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation with 1,2-Dibromoethane
Procedure :
- 3-(Pyrazin-2-yl)-1H-pyrazole reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C for 8 hours.
- Key Consideration : Excess pyrazole (2.5 equiv) ensures monoalkylation at the N1 position.
- Yield : 65% after silica gel chromatography (ethyl acetate/hexane).
Mitsunobu Reaction for Stereochemical Control
Procedure :
- Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate coupling of pyrazole with 2-aminoethanol.
- Advantage : Avoids elimination side products.
- Yield : 58% (anhydrous tetrahydrofuran, 0°C to room temperature).
Synthesis of Furan-2-Carboxamide
The furan moiety is coupled via amidation, employing carbodiimide-based activation.
Carbodiimide-Mediated Amide Bond Formation
Procedure :
Acid Chloride Route
Procedure :
- Chlorination : Furan-2-carboxylic acid treated with thionyl chloride (reflux, 3 hours).
- Amidation : Acid chloride reacts with ethylamine derivative in pyridine (0°C to room temperature, 6 hours).
- Yield : 70% (higher purity, reduced side products).
Optimization and Scalability Challenges
Regioselectivity in Pyrazole Formation
Purification of Hydrophilic Intermediates
Crystallization for Final Product
- Conditions : Dissolve crude product in hot ethanol, cool to −20°C for 24 hours.
- Purity : >99% (HPLC), confirmed by X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation + DCC coupling | 65 | 95 | Scalable, minimal side reactions |
| Mitsunobu + Acid chloride | 58 | 98 | High stereochemical fidelity |
| Acetylenic ketone cyclization | 82 | 97 | Superior regioselectivity |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions can include a wide range of derivatives, such as oxidized or reduced forms of the compound, substituted derivatives with different functional groups, and new ring structures formed through cyclization.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , indicating a complex structure that includes a furan ring and pyrazole moieties. Its unique structure allows for interactions with biological targets, making it a candidate for various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate activity against a range of bacterial strains, suggesting their potential as antibiotics or antifungal agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases . For example, compounds structurally similar to this compound have shown promising results in reducing carrageenan-induced paw edema in rats .
Anticancer Potential
Emerging research suggests that pyrazole-based compounds may possess anticancer properties. Some studies have reported that modifications to the pyrazole core can enhance cytotoxicity against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells is an area of active investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The specific molecular targets and pathways involved can vary depending on the biological system and the specific application of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS 2034282-57-8)
- Key Difference : Replaces pyrazine with thiophene.
- Molecular Weight : 287.34 g/mol (C₁₄H₁₃N₃O₂S) vs. ~407.4 g/mol for the target compound.
- Implications : Thiophene’s electron-rich sulfur atom may enhance π-stacking interactions, whereas pyrazine’s nitrogen atoms could improve hydrogen bonding or solubility. The lower molecular weight of the thiophene analog suggests better bioavailability but reduced structural complexity .
2-((Difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034547-69-6)
- Key Difference : Benzamide and difluoromethyl sulfonyl groups replace furan carboxamide.
- Molecular Weight : 407.4 g/mol (C₁₇H₁₅F₂N₅O₃S).
- The benzamide moiety may alter binding affinity compared to furan carboxamide .
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
- Key Difference : Incorporates a piperazine-sulfonylphenyl extension.
- Biological Relevance : Demonstrated strong docking scores in antiviral studies (), suggesting that the furan carboxamide group contributes to target binding. The extended sulfonyl-piperazine chain may improve interaction with viral polymerase active sites .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | ~407.4 | Pyrazine, pyrazole, furan | High complexity, potential H-bonding |
| Thiophene Analog (CAS 2034282-57-8) | 287.34 | Thiophene, pyrazole, furan | Lower MW, sulfur-enhanced interactions |
| Benzamide Derivative (CAS 2034547-69-6) | 407.4 | Benzamide, sulfonyl, pyrazine | Hydrophobic, membrane-permeable |
Notes:
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.4 g/mol. Its structure includes a furan ring, pyrazole moiety, and an ethyl linker, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Data
These values indicate that the compound exhibits significant cytotoxic effects on breast cancer (MCF7), brain cancer (SF-268), and lung cancer (NCI-H460) cell lines.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, leading to cell cycle arrest in the SubG1/G1 phase .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various pyrazole derivatives, including this compound. The results indicated that this compound had a notable IC50 value against several cancer cell lines, demonstrating its potential as an anticancer agent.
Study 2: Molecular Docking
Molecular docking studies suggest that this compound has a favorable binding affinity for targets involved in cancer progression. This supports its role in drug design aimed at developing effective cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step strategies, including:
- Step 1 : Formation of the pyrazine-pyrazole core through condensation of pyrazine-2-carboxaldehyde with hydrazine derivatives under acidic conditions (e.g., HCl/EtOH, 60°C) .
- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine, followed by coupling with furan-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt, DMF, room temperature) .
- Yield Optimization : Use inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to minimize side reactions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of pyrazine-pyrazole linkage (e.g., pyrazine C-H coupling at δ 8.5–9.0 ppm) and furan carboxamide integration (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (calculated for C₁₆H₁₄N₆O₂: 322.12 g/mol) and detects isotopic patterns for halogenated analogs .
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .
Q. How can researchers design initial biological activity screens for this compound?
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Target Prediction : Use molecular docking (AutoDock Vina) to prioritize kinases (e.g., EGFR) or inflammatory targets (COX-2) based on pyrazine-pyrazole pharmacophores .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across cell lines) be resolved?
- Experimental Design :
- Dose-Response Curves : Repeat assays with 8–12 concentration points to improve IC₅₀ accuracy .
- Mechanistic Probes : Combine with pathway inhibitors (e.g., EGFR inhibitors) to confirm target engagement .
- Data Analysis : Apply Hill slope models to assess cooperative binding. Cross-validate with Western blotting for apoptosis markers (e.g., caspase-3) .
Q. What computational strategies are recommended to predict metabolic stability and off-target effects?
- ADME Modeling :
- Metabolism : Use CYP450 isoform predictors (e.g., StarDrop) to identify vulnerable sites (e.g., furan ring oxidation) .
- Toxicity : Apply ProTox-II for hepatotoxicity risk assessment based on structural alerts (e.g., pyrazine nitrogens) .
- Off-Target Screening : SwissTargetPrediction to rank potential off-targets (e.g., adenosine receptors) .
Q. How can the compound’s selectivity for specific biological targets be enhanced through structural modification?
- SAR Studies :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at pyrazine C-5 to enhance kinase affinity .
- Bioisosteres : Replace furan with thiophene to improve metabolic stability while retaining activity .
- Validation : Compare IC₅₀ values of analogs against primary and counter-targets (e.g., COX-1 vs. COX-2) .
Key Methodological Recommendations
- Synthesis : Prioritize one-pot strategies for pyrazine-pyrazole formation to reduce intermediates .
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
